1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Description
1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, structurally similar to the target compound, have been synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking two pharmacophoric moieties, showing that a flexible spacer is compatible with high inhibitory activities. This suggests that similar compounds, including those with piperazine and thiophene groups, might be useful in research targeting neurological conditions such as Alzheimer's disease by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Vidaluc et al., 1995).
Structural and Conformational Study
Tri-substituted ureas containing an N-methylpiperazine moiety along with phenyl and N-heterocyclic substituents were synthesized and subjected to spectroscopic, structural, and conformational studies. These compounds exhibit amino–imino tautomerism and free rotation of the N-carbamoyl group, indicating potential applications in the development of molecules with specific binding affinities or activities based on their conformational flexibility (Iriepa & Bellanato, 2013).
Antimicrobial and Anti-Proliferative Activities
Novel compounds, including those with adamantane, piperazine, and thiosemicarbazide groups, have shown marked broad-spectrum antibacterial activities and significant anti-proliferative activity against tumor cell lines. This highlights the potential of structurally complex ureas in antimicrobial and anticancer research (Al-Mutairi et al., 2019).
Dual 5-HT1A/SSRI Activities
3-(4-Arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives were synthesized and evaluated for their dual activities as serotonin receptor agonists and serotonin reuptake inhibitors. These findings suggest the target compound could be explored for its potential applications in psychiatric and neurological disorders by modulating serotonin pathways (Li et al., 2008).
Properties
IUPAC Name |
1-benzyl-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-22-8-10-23(11-9-22)18(17-7-12-25-15-17)14-21-19(24)20-13-16-5-3-2-4-6-16/h2-7,12,15,18H,8-11,13-14H2,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXRPYLUYMJGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.